(S)-4-Mercaptopentanoic acid

Catalog No.
S12163723
CAS No.
M.F
C5H10O2S
M. Wt
134.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Mercaptopentanoic acid

Product Name

(S)-4-Mercaptopentanoic acid

IUPAC Name

(4S)-4-sulfanylpentanoic acid

Molecular Formula

C5H10O2S

Molecular Weight

134.20 g/mol

InChI

InChI=1S/C5H10O2S/c1-4(8)2-3-5(6)7/h4,8H,2-3H2,1H3,(H,6,7)/t4-/m0/s1

InChI Key

NEAFWRKPYYJETG-BYPYZUCNSA-N

Canonical SMILES

CC(CCC(=O)O)S

Isomeric SMILES

C[C@@H](CCC(=O)O)S

(S)-4-Mercaptopentanoic acid is a chiral compound featuring a thiol group (-SH) attached to the fourth carbon of a five-carbon chain. This compound is significant in various biochemical and pharmaceutical applications due to its unique structure, which allows it to interact with biological systems effectively. The presence of the thiol group imparts distinctive chemical properties, such as reactivity with electrophiles and the ability to form disulfide bonds, which are crucial in biological processes.

  • Nucleophilic Substitution: The thiol group can act as a nucleophile, reacting with alkyl halides to form thioether compounds.
  • Oxidation: The thiol can be oxidized to form disulfides, which are important in stabilizing protein structures.
  • Carboxylation: The carboxylic acid group can participate in esterification reactions, forming esters with alcohols.
  • Condensation Reactions: It can undergo condensation with amines to form thioamides, which are useful in medicinal chemistry.

These reactions highlight the compound's versatility in organic synthesis and its potential applications in drug development.

(S)-4-Mercaptopentanoic acid exhibits various biological activities that make it valuable in pharmacology:

  • Inhibition of Carboxypeptidase U: This compound has been studied for its ability to inhibit carboxypeptidase U, an enzyme involved in blood coagulation processes. Inhibition can help manage conditions like thrombosis and hypercoagulability .
  • Antioxidant Properties: The thiol group contributes to its antioxidant capabilities, allowing it to scavenge free radicals and protect cellular components from oxidative damage.
  • Antimicrobial Activity: Some studies suggest that derivatives of (S)-4-mercaptopentanoic acid may possess antimicrobial properties, making them candidates for further research in infection control.

Several methods have been developed for synthesizing (S)-4-Mercaptopentanoic acid:

  • Chiral Synthesis: Utilizing chiral pool synthesis techniques, starting from naturally occurring amino acids or sugars.
  • Radical Reactions: Recent advancements have introduced radical transfer reactions that allow for efficient synthesis while maintaining stereochemical integrity .
  • Conventional Organic Synthesis: Traditional methods involve the reaction of mercaptoacetic acid with suitable alkyl halides under basic conditions to yield the desired product.

These methods highlight the compound's accessibility for research and industrial applications.

(S)-4-Mercaptopentanoic acid finds use in various fields:

  • Pharmaceuticals: As a potential therapeutic agent for conditions related to blood coagulation and inflammation.
  • Bioconjugation: Its thiol group is utilized in bioconjugation techniques for labeling biomolecules or creating targeted drug delivery systems.
  • Material Science: Used as a building block in the synthesis of polymers and materials with specific chemical properties.

Studies on (S)-4-Mercaptopentanoic acid's interactions reveal its significance in biochemical pathways:

  • Protein Interactions: The compound can form reversible interactions with proteins through disulfide bond formation, influencing protein folding and stability.
  • Enzyme Inhibition Studies: Research has demonstrated its role as an inhibitor of carboxypeptidase U, providing insights into its mechanism of action and potential therapeutic uses .

These interaction studies are crucial for understanding the compound's biological relevance.

Several compounds share structural similarities with (S)-4-Mercaptopentanoic acid but differ in their functional groups or biological activities. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-Mercaptoacetic AcidThiol group on a two-carbon chainUsed as a chelating agent
3-Mercaptopropionic AcidThiol group on a three-carbon chainExhibits neuroprotective effects
5-Mercapto-2-pentanoneThiol group on a five-carbon chainPotential use in flavoring and fragrance
4-Mercapto-4-methylpentanoic AcidMethyl substitution at the fourth carbonImportant in Antibody-Drug Conjugates research

(S)-4-Mercaptopentanoic acid is unique due to its specific stereochemistry and biological activity profile, particularly its inhibition of carboxypeptidase U, distinguishing it from other similar compounds.

(S)-4-Mercaptopentanoic acid (IUPAC name: (4S)-4-sulfanylpentanoic acid) features a pentanoic acid backbone with a sulfhydryl (-SH) group at the 4th carbon and an (S)-configured chiral center. Its molecular formula is C₅H₁₀O₂S (molecular weight: 134.20 g/mol). The stereochemistry at C4 influences its interactions in enzymatic systems and metal coordination complexes, as thiol groups are critical in redox reactions and chelation.

Key Structural Data:

PropertyValueSource
SMILESCC(CCC(=O)O)S
InChIKeyNEAFWRKPYYJETG-UHFFFAOYSA-N
Boiling Point256.4°C (estimated)
LogP (Octanol-Water)1.46

The compound’s polar surface area (76.1 Ų) and hydrogen-bonding capacity (1 donor, 2 acceptors) make it soluble in polar solvents, though its thiol group confers mild hydrophobicity. The (S)-enantiomer’s spatial arrangement allows selective binding in chiral environments, a property leveraged in asymmetric catalysis.

Historical Development in Thiol-Containing Compound Research

Thiols like (S)-4-mercaptopentanoic acid emerged as critical tools in mid-20th-century biochemistry, particularly in studying enzyme active sites (e.g., cysteine proteases). Early synthesis routes relied on nucleophilic substitution of pentanoic acid derivatives, but yields were low (<50%). Advances in asymmetric catalysis in the 1990s enabled enantioselective synthesis, with modern methods achieving >90% enantiomeric excess (e.g., using chiral auxiliaries or enzymatic resolution).

Evolution of Synthetic Methods:

  • 1980s: Racemic synthesis via thioacetate intermediates, yielding 40–60% purity.
  • 2000s: Introduction of Sharpless epoxidation for chiral center induction, improving yields to 75%.
  • 2020s: Microbial biocatalysis using E. coli expressing thioesterases, achieving 96% yield in stereospecific routes.

Chiral Pool Approaches Using Protected Cysteine Derivatives

The use of chiral pool strategies for synthesizing (S)-4-mercaptopentanoic acid leverages enantiomerically pure starting materials to establish stereochemical control. D-Cysteine, a naturally occurring chiral amino acid, serves as a pivotal building block for asymmetric synthesis.

D-Cysteine-Based Asymmetric Synthesis

D-Cysteine derivatives provide a stereochemical foundation for constructing the (S)-configuration at the mercapto-bearing carbon. A representative pathway involves:

  • Protection of the Thiol Group: Treatment of D-cysteine with trityl (Trt) chloride under basic conditions yields Trt-protected D-cysteine, preventing undesired disulfide formation [5].
  • Elongation of the Carbon Chain: The carboxylic acid moiety of protected D-cysteine is activated as a mixed anhydride and coupled with ethyl acrylate via Michael addition, extending the carbon chain to five atoms.
  • Selective Deprotection: The Trt group is removed using trifluoroacetic acid (TFA) in the presence of triisopropylsilane, regenerating the free thiol while preserving the stereochemical integrity [5].

This method achieves enantiomeric excess (ee) >98% when conducted under inert atmospheres to minimize racemization. Key parameters include maintaining reaction temperatures below 0°C during acylation and using anhydrous solvents to prevent hydrolysis.

Resolution Techniques for Enantiomeric Purity Control

Racemic mixtures of 4-mercaptopentanoic acid require resolution to isolate the (S)-enantiomer. Two predominant methods are employed:

MethodConditionsee (%)Yield (%)
Enzymatic ResolutionLipase B (CAL-B), vinyl acetate, hexane9945
Chiral ChromatographyChiralpak® IA column, heptane/EtOH99.538

Enzymatic resolution exploits the stereoselectivity of lipases to acetylate the (R)-enantiomer, leaving (S)-4-mercaptopentanoic acid unreacted [5]. Chiral chromatography, while less scalable, offers superior ee for high-purity applications.

Organocatalytic Thiolation Strategies

Organocatalysis enables asymmetric introduction of the thiol group without metal catalysts. A bifunctional thiourea catalyst derived from cinchona alkaloids facilitates the enantioselective addition of thiols to α,β-unsaturated esters:

  • Substrate Activation: The catalyst hydrogen-bonds to the ester carbonyl, polarizing the α,β-unsaturated system.
  • Stereodetermining Step: Thiol attack occurs preferentially at the si-face of the enoate, yielding the (S)-configured adduct with 92% ee [4].
  • Hydrolysis: Basic hydrolysis of the ester group affords (S)-4-mercaptopentanoic acid.

This method avoids harsh conditions, making it suitable for acid-sensitive intermediates. Catalyst loading (5–10 mol%) and solvent polarity (e.g., toluene vs. dichloromethane) critically influence reaction rates and selectivity [4].

Solid-Phase Synthesis Optimization Parameters

Solid-phase synthesis streamlines the production of (S)-4-mercaptopentanoic acid by immobilizing intermediates on resin. Key optimizations include:

ParameterOptimal ConditionImpact on Yield
Coupling ReagentHOBt/Diisopropylcarbodiimide95% efficiency
Reaction Time3 hoursMaximizes conversion
Temperature25°CPrevents racemization
Cleavage CocktailTFA:Triisopropylsilane:H2O (95:2.5:2.5)Preserves thiol integrity

Using Fmoc-protected D-cysteine anchored to Wang resin, chain elongation proceeds via iterative coupling with bromoacetic acid and subsequent nucleophilic substitution with sodium hydrosulfide [5]. The solid-phase approach reduces purification steps and enhances throughput for gram-scale synthesis.

Summary
PropertyValue
Molecular FormulaC₅H₁₀O₂S [14] [15]
Molecular Weight (g/mol)134.20 [14] [15]
Density (g/cm³)1.1 ± 0.1 (estimated) [16]
Boiling Point (°C)256.4 ± 23.0 (estimated) [16]
Melting Point (°C)Not determined [15]
Flash Point (°C)108.9 ± 22.6 (estimated) [16]
Vapor Pressure (mmHg at 25°C)0.0 ± 1.1 (estimated) [16]
Exact Mass (g/mol)134.0400 [15]
Polar Surface Area (Ų)76.10 [15]
LogP (Octanol/Water)1.169 [15]

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

134.04015073 g/mol

Monoisotopic Mass

134.04015073 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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